molecular formula C20H17NO5 B11397455 methyl 4-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

methyl 4-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11397455
M. Wt: 351.4 g/mol
InChI Key: IEFNKEGOJRVHCY-UHFFFAOYSA-N
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Description

Methyl 4-(6-ethyl-4-oxo-4H-chromene-2-amido)benzoate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of an amide group attached to the chromene structure, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(6-ethyl-4-oxo-4H-chromene-2-amido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid with methyl 4-aminobenzoate under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-ethyl-4-oxo-4H-chromene-2-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The chromene ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Methyl 4-(6-ethyl-4-oxo-4H-chromene-2-amido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(6-ethyl-4-oxo-4H-chromene-2-amido)benzoate involves its interaction with various molecular targets. The chromene ring can interact with enzymes and receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to the modulation of cellular pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate
  • Ethyl 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylate
  • 6-Chloro-2-methyl-4H-chromen-4-one

Uniqueness

Methyl 4-(6-ethyl-4-oxo-4H-chromene-2-amido)benzoate is unique due to the presence of the amide group attached to the chromene structure. This feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural uniqueness allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 4-[(6-ethyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H17NO5/c1-3-12-4-9-17-15(10-12)16(22)11-18(26-17)19(23)21-14-7-5-13(6-8-14)20(24)25-2/h4-11H,3H2,1-2H3,(H,21,23)

InChI Key

IEFNKEGOJRVHCY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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